2-Butenoic acid, 3-chloro-

概要

説明

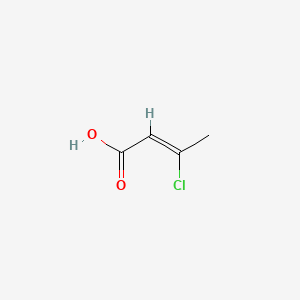

2-Butenoic acid, 3-chloro- is an organic compound with the molecular formula C4H5ClO2. It is a derivative of butenoic acid, where a chlorine atom is substituted at the third carbon of the butenoic acid chain. This compound is known for its applications in organic synthesis and various chemical reactions due to its reactive double bond and carboxylic acid group.

準備方法

Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 3-chloro- can be synthesized through several methods:

Halogenation of Crotonic Acid: One common method involves the halogenation of crotonic acid (trans-2-butenoic acid) using chlorine. The reaction typically occurs in the presence of a catalyst or under UV light to facilitate the addition of chlorine to the double bond, resulting in the formation of 2-butenoic acid, 3-chloro-.

Hydrolysis of 3-Chloro-2-butenenitrile: Another method involves the hydrolysis of 3-chloro-2-butenenitrile in the presence of an acid or base to yield 2-butenoic acid, 3-chloro-.

Industrial Production Methods: Industrial production of 2-butenoic acid, 3-chloro- often involves large-scale halogenation processes, where crotonic acid is treated with chlorine gas under controlled conditions to ensure high yield and purity of the product.

化学反応の分析

Addition Reactions

The conjugated double bond facilitates electrophilic and radical additions.

Halogen Addition

Reacts with halogens (Cl₂, Br₂) to form dihalogenated derivatives:

Hydrogen Halide Addition

Adds hydrogen bromide (HBr) to form 3-bromo-2-chlorobutyric acid:

Substitution Reactions

The α-chlorine atom is susceptible to nucleophilic displacement.

Hydroxyl Substitution

Reacts with aqueous NaOH to yield 3-hydroxy-2-butenoic acid:

-

Yield : ~85% under reflux.

Ammonia Substitution

Forms DL-threonine derivatives when treated with ammonia in the presence of Hg(OAc)₂:

Oxidation

-

With KMnO₄ : Forms 2,3-dihydroxybutyric acid in alkaline media .

-

Catalytic Air Oxidation : Industrial methods use Cu or Co catalysts to produce chlorinated ketones (e.g., 3-chloro-2-butanone) .

Reduction

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the double bond, yielding 3-chlorobutyric acid .

-

Zinc/Sulfuric Acid : Converts to butyric acid via dechlorination .

Elimination Reactions

Undergoes dehydrohalogenation to form conjugated dienes:

Anhydride Formation

Heating with acetic anhydride produces the corresponding acid anhydride .

Radical Reactions

In gas-phase reactions with Cl radicals:

-

Primary Pathway : Cl addition at C-3 forms 3-chloro-2-butanone (53% yield) .

-

Secondary Pathways : Decomposition generates acetaldehyde (40% yield) and methylglyoxal (1.2% yield) .

Table 1: Key Reaction Pathways and Yields

科学的研究の応用

Chemical Properties and Reactivity

2-Butenoic acid, 3-chloro- has a molecular formula of C₄H₅ClO₂. Its structure features a double bond and a chlorine atom, which contribute to its reactivity. The compound can participate in several chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles.

- Oxidation : Can be oxidized to form related compounds such as 3-chloro-2-butenoic acid.

- Reduction : Reduction reactions can yield saturated derivatives.

Organic Synthesis

2-Butenoic acid, 3-chloro- serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | Sodium hydroxide, amines |

| Oxidation | Formation of carboxylic acids or aldehydes | Potassium permanganate |

| Reduction | Conversion to alcohols | Lithium aluminum hydride |

Medicinal Chemistry

Research has indicated potential applications of 2-butenoic acid, 3-chloro- in drug development. Its structural features allow for modifications that can enhance biological activity and selectivity toward specific therapeutic targets. Studies have shown promising results in antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of chlorinated compounds, including 2-butenoic acid, 3-chloro-. The findings demonstrated significant inhibition against common bacterial strains, suggesting its potential as an antimicrobial agent.

Agrochemicals

The compound is also explored for its role in agrochemical formulations. Its ability to act as an intermediate in the synthesis of herbicides and pesticides makes it valuable in agricultural applications.

Industrial Applications

In addition to its scientific uses, 2-butenoic acid, 3-chloro- is utilized in various industrial processes:

- Production of Fragrances : The compound's derivatives are used as aromatic ingredients in perfumes.

- Specialty Chemicals : It is involved in the synthesis of chemicals used in coatings and plastics.

作用機序

The mechanism of action of 2-butenoic acid, 3-chloro- involves its reactive double bond and carboxylic acid group. The compound can act as an electrophile in addition reactions, where the double bond reacts with nucleophiles. The carboxylic acid group can participate in acid-base reactions, forming salts and esters. The chlorine atom can undergo substitution reactions, making the compound versatile in various chemical transformations.

類似化合物との比較

Crotonic Acid (trans-2-Butenoic Acid): Similar structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to 2-butenoic acid, 3-chloro-.

Isocrotonic Acid (cis-2-Butenoic Acid): An isomer of crotonic acid with a different spatial arrangement of the double bond. It also lacks the chlorine atom.

3-Butenoic Acid: Another isomer with the double bond at a different position. It does not have the chlorine atom and exhibits different reactivity.

Uniqueness of 2-Butenoic Acid, 3-Chloro-: The presence of the chlorine atom in 2-butenoic acid, 3-chloro- makes it more reactive in substitution reactions compared to its non-chlorinated counterparts. This unique feature allows for a wider range of chemical transformations and applications in organic synthesis.

生物活性

2-Butenoic acid, 3-chloro- (CAS Number: 643137) is an organic compound with significant biological activity. Its structure features a double bond and a chlorine substituent, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, toxicological properties, and any relevant case studies.

- Chemical Formula : CHClO

- Molecular Weight : 110.54 g/mol

- Structure : The compound contains a double bond between the second and third carbon atoms and a chlorine atom at the third position.

The biological activity of 2-butenoic acid, 3-chloro- largely stems from its ability to participate in nucleophilic substitution and addition reactions due to the presence of the chlorine atom and the double bond. This reactivity allows it to interact with various biological molecules, potentially influencing metabolic pathways.

Biological Activity Overview

Research indicates that compounds similar to 2-butenoic acid, 3-chloro- exhibit various biological effects:

Toxicological Profile

The toxicological assessment of chlorinated compounds indicates that they can pose risks to human health. For example:

- Carcinogenic Potential : Research has shown that certain chlorinated compounds can induce tumors in laboratory animals. The presence of chlorine atoms is often associated with increased carcinogenicity due to their ability to form reactive intermediates during metabolic processes .

- Reproductive and Developmental Toxicity : Some studies have indicated that exposure to chlorinated organic compounds can lead to adverse reproductive outcomes and developmental issues in animal models .

Case Studies

- Antimicrobial Efficacy : A study evaluated various chlorinated derivatives for their antimicrobial activity. The results indicated that certain derivatives had high efficacy against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Mutagenicity Assessment : A comprehensive study on drinking water sources revealed high levels of mutagenic by-products associated with chlorination processes. This research highlighted the need for careful evaluation of water treatment methods to mitigate health risks related to chlorinated compounds .

Data Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Mutagenicity | Potentially mutagenic based on structural similarities |

| Carcinogenicity | Linked to tumor formation in animal studies |

| Reproductive Toxicity | Adverse effects observed in animal studies |

特性

IUPAC Name |

3-chlorobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOTUWGQYMHUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018720 | |

| Record name | 3-Chloro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55831-56-6 | |

| Record name | 3-Chloro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。